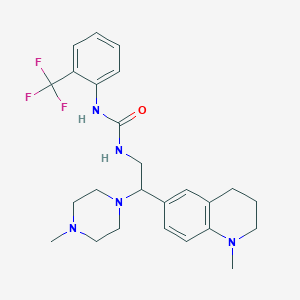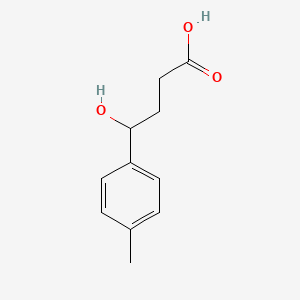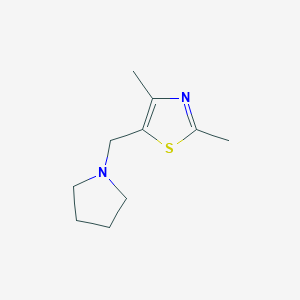
2,4-Dimethyl-5-(pyrrolidin-1-ylmethyl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,4-Dimethyl-5-(pyrrolidin-1-ylmethyl)thiazole” is a compound that contains a thiazole ring and a pyrrolidine ring . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Pyrrolidine is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . Pyrrolidine is a five-membered ring with nitrogen . The molecular structure of “this compound” would contain these rings along with the specified substituents.Applications De Recherche Scientifique
Synthetic Applications and Chemical Properties
Cycloaddition Reactions
Research has demonstrated that thiazole derivatives, including those similar to 2,4-Dimethyl-5-(pyrrolidin-1-ylmethyl)thiazole, can act as thiocarbonyl ylides in cycloaddition reactions with electron-deficient alkenes. These reactions are pivotal for constructing complex molecular architectures, revealing the versatility of thiazole compounds in synthetic organic chemistry (Sutcliffe et al., 2000).
Anticancer Activity
Thiazole derivatives have shown significant biological activities. For instance, some synthesized thiazole compounds have demonstrated remarkable anticancer properties against human colon carcinoma and hepatocellular carcinoma cell lines. This underscores the potential of this compound derivatives in the development of new anticancer agents (Abouzied et al., 2022).
Antimicrobial and Antifungal Activities
Antibacterial Activity
Thiazole and its derivatives, including oxadiazole thioether derivatives containing thiazole units, have shown promising antibacterial activities. These compounds were evaluated against Xanthomonas oryzae pv. oryzae, with some exhibiting superior efficacy compared to commercial agents. This highlights their potential in addressing bacterial resistance issues (Song et al., 2017).
Antifungal Activity
Similarly, thiazole derivatives have demonstrated significant antifungal properties. For example, certain novel imidazo[2,1-b][1,3,4]thiadiazole derivatives displayed very good antitubercular and antifungal activity, suggesting their utility in developing new antifungal therapies (Syed et al., 2013).
Material Science and Optoelectronics
Fluorescent and Electrochromic Properties
Thiazolothiazole fluorophores, which share structural motifs with this compound, exhibit strong fluorescence and reversible electrochromism. These properties are intriguing for applications in optoelectronics and sensing technologies, demonstrating the material science applications of thiazole derivatives (Woodward et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
2,4-dimethyl-5-(pyrrolidin-1-ylmethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S/c1-8-10(13-9(2)11-8)7-12-5-3-4-6-12/h3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKFUZUQWUZYOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
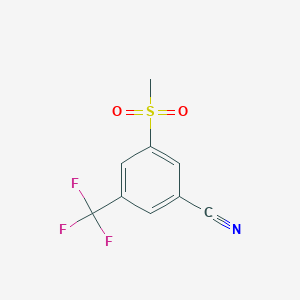
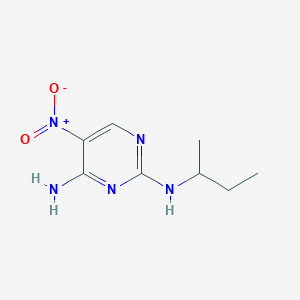
![N-[4-[acetyl(benzenesulfonyl)amino]-2-nitronaphthalen-1-yl]acetamide](/img/structure/B2870115.png)
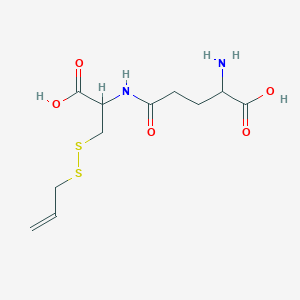

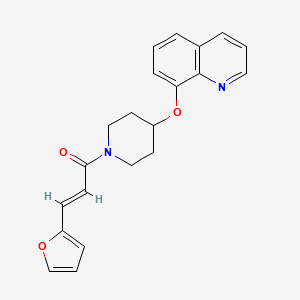

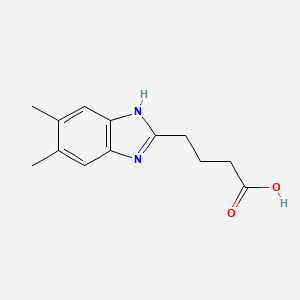

![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[(4-methylphenyl)amino]piperidin-1-yl}acetamide](/img/structure/B2870126.png)
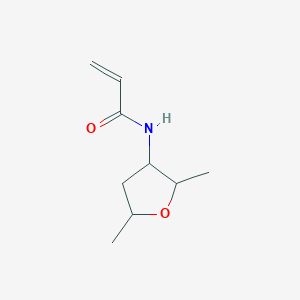
![N-(4-bromophenyl)-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2870132.png)
